molecular formula C17H17F3N4O3S B2532025 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034412-15-0

1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

カタログ番号: B2532025
CAS番号: 2034412-15-0
分子量: 414.4
InChIキー: LHOHFULQDNHFFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a hybrid structure incorporating a trifluoromethylpyrimidine ring, a piperazine linker, and a phenylsulfonyl group, motifs commonly found in bioactive molecules. The piperazine moiety is a prevalent feature in pharmaceuticals due to its ability to improve solubility and bioavailability, and is found in numerous FDA-approved drugs across various classes, including kinase inhibitors and anticancer agents . Meanwhile, the pyrimidine scaffold is a well-known pharmacophore in drug discovery. Compounds containing a piperazine-linked pyrimidine core have been investigated as potent kinase inhibitors, such as Aurora A kinase inhibitors studied for their potential in targeting MYC-driven cancers . The presence of the trifluoromethyl group can enhance a compound's metabolic stability and membrane permeability. This specific molecular architecture suggests potential utility as a key intermediate in the synthesis of novel therapeutic candidates. Researchers can employ this compound in constructing targeted libraries for high-throughput screening or as a precursor in structure-activity relationship (SAR) studies for various disease targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary experiments and analyses to fully characterize the compound's properties and applications for their specific projects.

特性

IUPAC Name

1-[3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c1-12(25)13-3-2-4-14(9-13)28(26,27)24-7-5-23(6-8-24)16-10-15(17(18,19)20)21-11-22-16/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOHFULQDNHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be described structurally as follows:

  • Core Structure : The compound features a piperazine ring substituted with a trifluoromethyl pyrimidine moiety and a sulfonyl group attached to a phenyl ring.

Synthetic Route

The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The general method includes:

  • Formation of Piperazine Derivative : Reaction of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine with appropriate sulfonyl chlorides.
  • Acetylation : The final step involves acetylating the resultant compound to yield the target molecule.

Biological Activity

The biological activity of 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone has been evaluated through various studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with piperazine frameworks have shown:

  • Inhibition of Bacterial Growth : Compounds similar to this structure have been reported to inhibit Staphylococcus aureus and other pathogenic bacteria, suggesting a potential role in treating bacterial infections .

Anticancer Potential

Preliminary studies on related compounds indicate that the trifluoromethyl group contributes to enhanced interaction with biological targets involved in cancer proliferation:

  • Mechanism of Action : Some derivatives have been characterized as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to G1 phase arrest in cancer cells, thereby impeding tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerCDK inhibition leading to G1 arrest
Selective Receptor BindingHigh selectivity for RORc over other receptors

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that related piperazine derivatives exhibited submicromolar inhibition against bacterial Sfp-PPTase without cytotoxic effects on human cells. This suggests a favorable therapeutic index for potential drug development .
  • Cancer Treatment Trials : In preclinical studies, compounds structurally related to 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone have shown promising results in xenograft models for various cancers, indicating their potential as effective anticancer agents .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone have been tested against various cancer cell lines. One study reported that certain piperazine derivatives showed moderate to significant efficacy against human breast cancer cells with an IC50 value of 18 μM . This suggests potential for development as a chemotherapeutic agent targeting poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.

2. Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression and other diseases. For example, compounds with similar structures have been shown to inhibit serine-threonine kinases such as p70S6K and Akt, which are pivotal in regulating cell growth and survival pathways . This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies.

Neuropharmacological Applications

1. Anticonvulsant Activity

Research has demonstrated that related compounds exhibit anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated pyrrolidinone derivatives that showed significant anticonvulsant activity in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, which could be extrapolated to investigate the neuropharmacological potential of 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone.

Data Summary

Application Area Activity IC50/Effectiveness References
AnticancerInhibition of PARPIC50 = 18 μM
Kinase InhibitionInhibition of p70S6K and AktSignificant inhibition
AnticonvulsantModulation of neurotransmitter systemsSignificant anticonvulsant activity

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of piperazine derivatives targeting PARP in breast cancer cells. The lead compound exhibited an IC50 value indicating effective inhibition of cancer cell proliferation, suggesting that modifications to the piperazine ring can enhance anticancer properties .

Case Study 2: Kinase Modulation

In another investigation, compounds similar to 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone were tested for their ability to inhibit serine-threonine kinases. The results showed promising activity against these targets, highlighting the compound's potential as a therapeutic agent in treating cancers driven by aberrant kinase signaling .

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Substituents on Pyrimidine Piperazine Modification Additional Functional Groups Molecular Weight (g/mol)
Target Compound Pyrimidine + piperazine 6-CF₃ 4-sulfonylphenyl ethanone Phenyl ethanone at 3-position ~417 (estimated)
[MK29 ()] Piperazine None 4-(trifluoromethyl)phenyl Ethanone 286.3
[: 2035003-74-6] Pyrimidine + piperazine 6-CF₃ 3-(2-chlorophenyl)propenone Chlorophenyl enone 396.8
[: 1705351-21-8] Pyrimidine + piperazine 6-triazole 3-(trifluoromethyl)phenyl Ethanone + triazole 417.4
[: 901037-01-2] Piperazine None Indolinyl sulfonyl Acetylindolinyl + phenyl ethanone 441.5

Key Observations:

Pyrimidine Core: The target compound and derivatives retain the pyrimidine ring, which is absent in MK29 () and .

Sulfonyl Linker : The sulfonyl group in the target compound and increases polarity compared to MK29’s direct phenyl linkage. This may influence pharmacokinetics, such as reduced plasma protein binding .

Substituent Diversity: introduces a triazole on the pyrimidine, enabling hydrogen bonding, while ’s chlorophenyl enone adds conformational rigidity. These modifications highlight trade-offs between steric bulk and electronic effects .

Table 2: Comparative Properties

Property Target Compound MK29 ()
LogP (Estimated) ~3.5 (moderate polarity) ~2.8 (lower polarity) ~4.1 (higher lipophilicity) ~3.7 (balanced)
Solubility Moderate (due to sulfonyl) Low (non-polar substituents) Low (enone + Cl) Moderate (triazole)
Metabolic Stability High (CF₃ resists oxidation) Moderate High (Cl may slow metabolism) Moderate (triazole labile)
  • Trifluoromethyl Impact: The CF₃ group in the target compound and enhances metabolic stability compared to non-fluorinated analogs like .
  • Sulfonyl vs. Direct Linkage : The sulfonyl group in the target compound may reduce cell permeability compared to MK29 but improve aqueous solubility .

Functional Group Influence on Bioactivity

  • Pyrimidine Core : Critical for π-π stacking in enzyme active sites; substitution at the 6-position (CF₃ vs. triazole) alters steric and electronic interactions .
  • Sulfonyl-Phenyl Ethanone: The ketone may form hydrogen bonds, while the sulfonyl group could interact with basic residues (e.g., lysine) in targets .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-((4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone?

The synthesis typically involves sequential functionalization of the piperazine and pyrimidine moieties. A common approach includes:

  • Step 1 : Introducing the trifluoromethylpyrimidin-4-yl group to piperazine via nucleophilic substitution under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Step 2 : Sulfonylation of the piperazine nitrogen using 3-(chlorosulfonyl)phenyl ethanone in the presence of a base (e.g., triethylamine) to form the sulfonyl linkage .
  • Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing piperazine and pyrimidine protons) and confirms substitution patterns .
  • X-ray crystallography : Resolves bond lengths/angles, particularly for the sulfonyl-piperazine and trifluoromethylpyrimidine groups, ensuring correct stereochemistry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, especially for the trifluoromethyl group .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro assays : Target binding affinity (e.g., fluorescence polarization for nuclear receptors like RORγ) and cellular potency (e.g., IL-17 inhibition in Th17 cells) .
  • Selectivity panels : Cross-testing against related receptors (e.g., RORα/β) to rule off-target effects .
  • Dose-response curves : IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies mitigate low yields during sulfonylation of the piperazine intermediate?

  • Optimized stoichiometry : Use a 1.2:1 molar ratio of 3-(chlorosulfonyl)phenyl ethanone to piperazine to account for side reactions .
  • Temperature control : Maintain reaction at 0–5°C to suppress sulfonic acid byproduct formation .
  • Activation additives : Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl transfer efficiency .

Q. How should researchers resolve contradictions between computational docking and experimental binding data?

  • Re-evaluate force fields : Adjust parameters for trifluoromethyl interactions (e.g., partial charge assignments in molecular dynamics simulations) .
  • Crystallographic validation : Compare predicted binding poses with co-crystal structures (if available) to identify steric/electronic mismatches .
  • Alanine scanning mutagenesis : Test key residue contributions to binding energy experimentally .

Q. What experimental designs address metabolic instability of the trifluoromethylpyrimidine moiety?

  • Isotope labeling : Use ¹⁸O or ¹⁹F NMR to track hydrolytic degradation pathways .
  • Prodrug approaches : Mask labile groups (e.g., esterification of ethanone) to enhance plasma stability .
  • Liver microsome assays : Quantify CYP450-mediated metabolism using LC-MS/MS .

Q. How can researchers ensure selectivity in kinase inhibition studies?

  • Kinome-wide profiling : Use platforms like Eurofins KinaseProfiler to screen >400 kinases at 1 µM .
  • Structural analogs : Compare activity of derivatives lacking the sulfonyl group to identify pharmacophore contributions .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. What methodologies validate the compound’s role in modulating inflammatory pathways beyond IL-17?

  • Transcriptomics : RNA-seq of treated macrophages to identify downstream genes (e.g., NF-κB, TNF-α) .
  • CRISPR knockouts : Delete RORγ in cell lines to isolate compound-specific effects .
  • In vivo PK/PD models : Correlate plasma concentrations with cytokine reduction in murine arthritis models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。